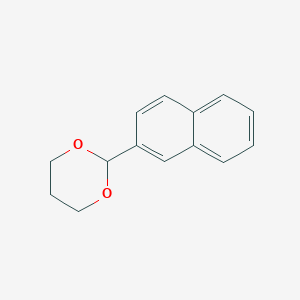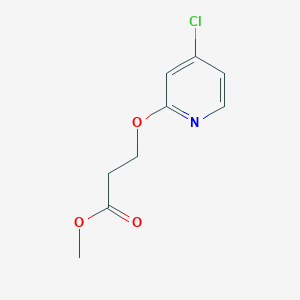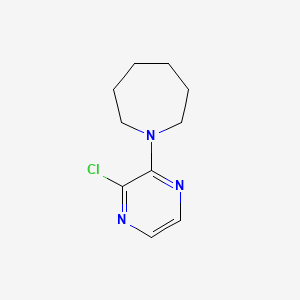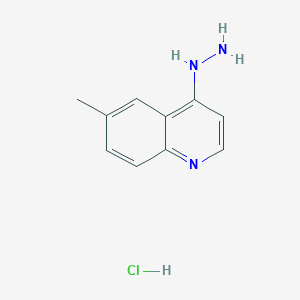
2-Naphthalen-2-yl-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthalen-2-yl-1,3-dioxane is an organic compound that features a naphthalene ring fused with a 1,3-dioxane ring. This compound is of interest due to its unique structural properties and potential applications in various fields of chemistry and industry. The naphthalene ring provides aromatic stability, while the 1,3-dioxane ring offers additional functional versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalen-2-yl-1,3-dioxane typically involves the reaction of 2-naphthol with formaldehyde and ethylene glycol under acidic conditions. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the 1,3-dioxane ring. Commonly used acids for this reaction include p-toluenesulfonic acid or sulfuric acid, and the reaction is often carried out in a solvent such as toluene with the removal of water to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to ensure high yield and purity. The use of catalysts and automated systems helps in maintaining consistent quality and efficiency.
化学反应分析
Types of Reactions
2-Naphthalen-2-yl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound into dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
The major products formed from these reactions include naphthoquinones, dihydronaphthalenes, and substituted naphthalenes, depending on the specific reaction conditions and reagents used .
科学研究应用
2-Naphthalen-2-yl-1,3-dioxane has found applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2-Naphthalen-2-yl-1,3-dioxane involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may be due to the disruption of cell membrane integrity or inhibition of essential enzymes .
相似化合物的比较
Similar Compounds
2-Naphthalen-1-yl-1,3-dioxane: Similar structure but with the naphthalene ring attached at a different position.
1,3-Dioxolane derivatives: Compounds with a similar dioxane ring but different aromatic substituents.
Naphthalene derivatives: Compounds with various functional groups attached to the naphthalene ring.
Uniqueness
2-Naphthalen-2-yl-1,3-dioxane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of aromatic stability and functional versatility makes it a valuable compound in both research and industrial applications .
属性
CAS 编号 |
31053-73-3 |
|---|---|
分子式 |
C14H14O2 |
分子量 |
214.26 g/mol |
IUPAC 名称 |
2-naphthalen-2-yl-1,3-dioxane |
InChI |
InChI=1S/C14H14O2/c1-2-5-12-10-13(7-6-11(12)4-1)14-15-8-3-9-16-14/h1-2,4-7,10,14H,3,8-9H2 |
InChI 键 |
CBRARZGZWVHMSX-UHFFFAOYSA-N |
规范 SMILES |
C1COC(OC1)C2=CC3=CC=CC=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Chloro-3-cyclopropyl-6-fluoroimidazo[1,2-A]pyridine](/img/structure/B11891462.png)



![3-Ethynyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B11891495.png)

![Spiro[cyclopenta[c]pyrrole-5(1H),2'-[1,3]dioxolane]-2(3H)-carboxylicacid](/img/structure/B11891501.png)
![7-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11891514.png)




![6-Bromo-1-methyl-3a,7a-dihydro-1H-benzo[d][1,2,3]triazole](/img/structure/B11891542.png)
